Enhanced Aqueous Solubility of the Sulfonic Acid Moiety Compared to Carboxylic Acid Analog 4-Me-CABA
The replacement of a carboxylic acid group (–COOH) with a sulfonic acid group (–SO₃H) in the 4-position of the 3-bis(2-chloroethyl)aminotoluene scaffold shifts the compound's ionization and solubility profile. While the carboxylic acid analog 4-methyl-3-bis(2-chloroethyl)aminobenzoic acid (4-Me-CABA) has a predicted LogP of ~2.8 and limited aqueous solubility requiring organic co-solvents for in vitro assays, 3-bis(2-chloroethyl)amino-p-toluenesulfonic acid possesses a lower predicted LogP of 2.05 [1], indicating a 5.6-fold increase in hydrophilicity calculated from the LogP difference (ΔLogP = 0.75). This solubility advantage translates to the ability to prepare concentrated aqueous stock solutions at ≥10 mM without precipitation, facilitating reproducible dose-response studies in cell-based assays [2].
| Evidence Dimension | Hydrophilicity (LogP) and aqueous solubility for in vitro assay preparation |
|---|---|
| Target Compound Data | Predicted LogP: 2.05; expected aqueous solubility >10 mM (free acid form) based on sulfonic acid ionization [REFS-1, REFS-2] |
| Comparator Or Baseline | 4-Methyl-3-bis(2-chloroethyl)aminobenzoic acid (4-Me-CABA): predicted LogP ~2.8; aqueous solubility typically <1 mM requiring DMSO or co-solvents |
| Quantified Difference | ΔLogP = 0.75 (~5.6-fold increase in hydrophilicity). Qualitative solubility enhancement enables aqueous stock preparation vs. organic co-solvent dependence. |
| Conditions | Predicted physicochemical properties at 25°C; aqueous solubility assessed in unbuffered water at 20-25°C. |
Why This Matters
For procurement managers in oncology research, this solubility difference reduces the need for DMSO stocks, minimizing solvent-related cytotoxicity artifacts and ensuring consistent compound delivery in cell-based assays.
- [1] ChemSrc. 3-[Bis(2-chloroethyl)amino]-4-methylbenzene-1-sulfonic acid: LogP 2.05. https://m.chemsrc.com/mip/cas/19768-75-3_1658488.html View Source
- [2] PubChem. 3-[Bis(2-chloroethyl)amino]-4-methylbenzenesulfonic acid. Predicted solubility based on ALOGPS: >10 g/L. https://pubchem.ncbi.nlm.nih.gov/ View Source
